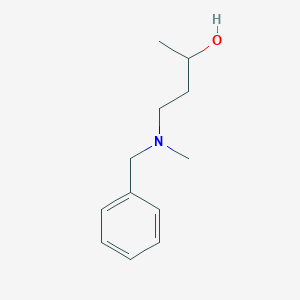

4-(Benzyl(methyl)amino)butan-2-ol

Description

4-(Benzyl(methyl)amino)butan-2-ol is a secondary alcohol featuring a benzyl(methyl)amino substituent at the fourth carbon of a butanol backbone. This compound is of interest in organic synthesis, particularly as a chiral intermediate in pharmaceuticals or ligands for asymmetric catalysis. Its structure combines a polar amino group with a hydrophobic benzyl moiety, influencing its solubility, reactivity, and stereochemical behavior. Evidence from synthesis protocols highlights its utility in forming enantiomerically enriched products, such as a tetrahydroquinoline derivative synthesized via palladium-catalyzed coupling (65% yield, 73% ee) .

Properties

IUPAC Name |

4-[benzyl(methyl)amino]butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-11(14)8-9-13(2)10-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUSAPBYZUQPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN(C)CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyl(methyl)amino)butan-2-ol typically involves the reaction of benzylamine with 2-butanone under reductive amination conditions. The reaction can be catalyzed by hydrogen in the presence of a metal catalyst such as palladium on carbon. The reaction proceeds as follows:

- Benzylamine reacts with 2-butanone to form an imine intermediate.

- The imine is subsequently reduced to the corresponding amine using hydrogen gas and a palladium catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of fixed-bed reactors with palladium catalysts is common in such processes.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyl(methyl)amino)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Substitution: Thionyl chloride or tosyl chloride in the presence of a base.

Major Products

Oxidation: 4-(Benzyl-methyl-amino)-butan-2-one.

Reduction: 4-(Benzyl-methyl-amino)-butane.

Substitution: 4-(Benzyl-methyl-amino)-butyl chloride or 4-(Benzyl-methyl-amino)-butyl tosylate.

Scientific Research Applications

4-(Benzyl(methyl)amino)butan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of surfactants and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 4-(Benzyl(methyl)amino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, depending on the target. For example, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological processes. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between 4-(Benzyl(methyl)amino)butan-2-ol and analogous compounds:

Key Differences

Physical Properties: The benzyl(methyl)amino group imparts higher polarity compared to phenyl or methoxyphenyl substituents, resulting in an oily consistency. 4-(4-Methoxyphenyl)butan-2-ol, with a methoxy group, forms a crystalline solid due to enhanced intermolecular interactions .

Synthetic Complexity :

- The target compound requires palladium catalysis and specialized ligands, whereas simpler analogs like 4-phenylbutan-2-ol are synthesized via straightforward methods (e.g., Grignard reactions). This difference underscores the trade-off between stereoselectivity and synthetic accessibility .

Applications: this compound is tailored for chiral synthesis, while 4-phenylbutan-2-ol is more commonly used in fragrances or solvents. The methoxy variant may serve in drug development due to its electron-rich aromatic ring .

Research Findings and Data

Stereochemical Analysis

- Comparable compounds lack such data, limiting direct comparisons .

Reactivity Trends

- The amino group in this compound enhances nucleophilicity at the hydroxyl site, facilitating esterification or etherification.

Biological Activity

4-(Benzyl(methyl)amino)butan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article provides an overview of its biological activity, including enzyme interactions, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 205.28 g/mol

The compound features a benzyl group attached to a methylamino group, which may influence its interaction with biological systems.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, suggesting potential roles in modulating biochemical pathways. Its ability to inhibit or activate specific enzymes can lead to therapeutic applications in conditions such as neurodegenerative diseases or metabolic disorders.

- Cholinesterase Inhibition : Preliminary studies suggest that compounds with similar structures exhibit cholinesterase inhibitory activity, which is crucial for the treatment of Alzheimer's disease. The mechanism typically involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

- Monoamine Oxidase (MAO) Inhibition : Compounds in this class have been investigated for their ability to inhibit MAO, an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO could provide therapeutic benefits in mood disorders and neurodegenerative diseases.

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Neuroprotective Agents : By inhibiting cholinesterase and MAO, this compound may offer neuroprotective effects, making it a candidate for further research in treating Alzheimer's and Parkinson's diseases.

- Antifungal Activity : Similar compounds have shown antifungal properties against various strains of fungi. Investigations into the antifungal efficacy of this compound could reveal its potential as a therapeutic agent against fungal infections.

Case Study 1: Cholinesterase Inhibition

A study examining the inhibition of cholinesterases by various compounds found that derivatives similar to this compound exhibited significant inhibition rates. The study utilized in vitro assays to measure enzyme activity before and after treatment with the compound, revealing IC values that indicate strong inhibitory effects.

| Compound | IC (µM) | Type of Enzyme |

|---|---|---|

| Compound A | 25 | AChE |

| Compound B | 30 | BuChE |

| This compound | TBD | TBD |

Case Study 2: Antifungal Efficacy

In another study focusing on antifungal activity, researchers tested various amino alcohols against common fungal pathogens. The results indicated that compounds structurally related to this compound showed promising antifungal activity with minimum inhibitory concentrations (MICs) below clinically relevant thresholds.

| Fungal Strain | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Aspergillus fumigatus | 15 | Compound A |

| Candida albicans | 10 | Compound B |

| Fusarium temperatum | TBD | This compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.